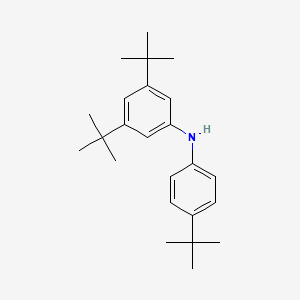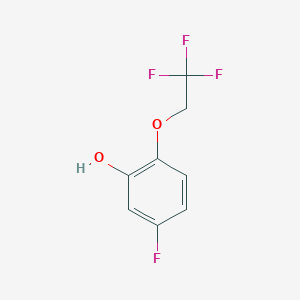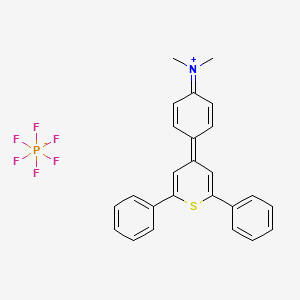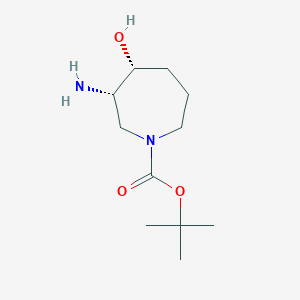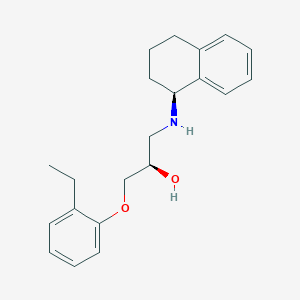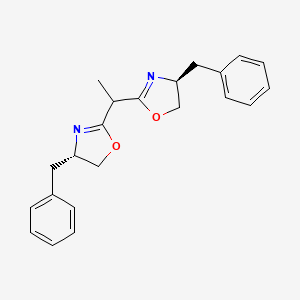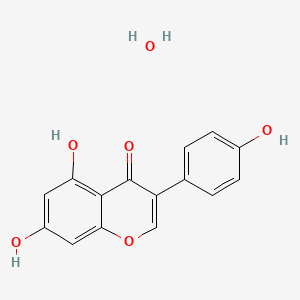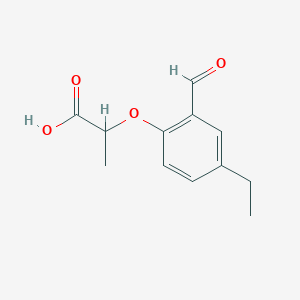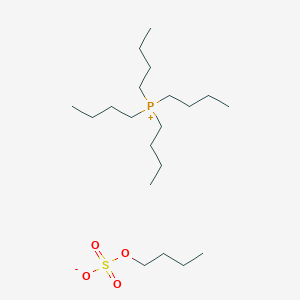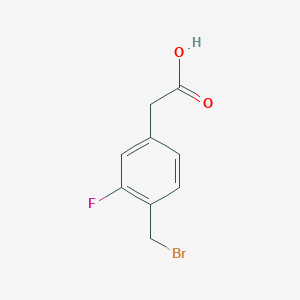
4-(Bromomethyl)-3-fluorophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3-fluorophenylacetic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-fluorophenylacetic acid typically involves the bromination of 3-fluorophenylacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)-3-fluorophenylacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic bromide can be oxidized to the corresponding carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylacetic acids.
Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzaldehyde.
Reduction: Formation of 3-fluorophenylacetic acid.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-fluorophenylacetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3-fluorophenylacetic acid depends on its application. In medicinal chemistry, it may act as a prodrug or a pharmacophore, interacting with biological targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity .
Comparación Con Compuestos Similares
4-(Bromomethyl)benzoic acid: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
3-Fluorophenylacetic acid: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
4-(Bromomethyl)-3-nitrobenzoic acid: Contains a nitro group instead of a fluorine atom, leading to different electronic effects and reactivity.
Uniqueness: 4-(Bromomethyl)-3-fluorophenylacetic acid is unique due to the presence of both bromomethyl and fluorine substituents, which impart distinct electronic and steric properties
Propiedades
Fórmula molecular |
C9H8BrFO2 |
|---|---|
Peso molecular |
247.06 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C9H8BrFO2/c10-5-7-2-1-6(3-8(7)11)4-9(12)13/h1-3H,4-5H2,(H,12,13) |
Clave InChI |
CYRWHOXHWXBKHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)O)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


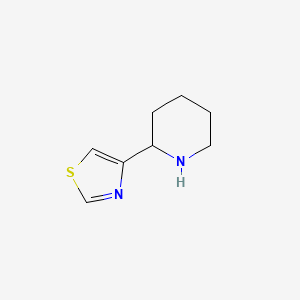
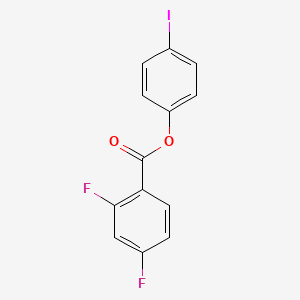
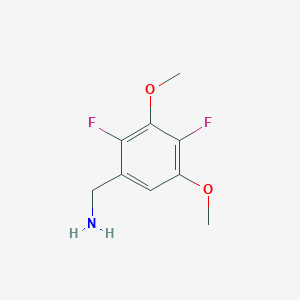
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
